Home > Products > Screening Compounds P72881 > {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid
{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid -

{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid

Catalog Number: EVT-6021457
CAS Number:
Molecular Formula: C15H13BrN4O4S
Molecular Weight: 425.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid is not described in the provided papers, similar compounds have been synthesized using various methods. For instance, a common approach involves reacting a substituted 8-mercaptoxanthine derivative with an appropriate alkyl halide in the presence of a base [, ].

Applications
  • Anticancer activity: Several xanthine derivatives have demonstrated inhibitory effects against cancer cell lines [, , ]. These compounds may target specific proteins involved in cancer cell growth and proliferation.
  • Anti-inflammatory activity: Some substituted xanthine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways [].
  • Antioxidant activity: Certain xanthine derivatives have shown the ability to scavenge free radicals and protect against oxidative stress [].

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile

Compound Description: (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. [] It exhibited moderate antihyperglycemic activity in oral glucose tolerance tests (OGTT) compared to the standard antidiabetic drug Linagliptin. [] Furthermore, it effectively improved the pathological state of diet-induced obese (DIO) mice. [] Molecular docking studies revealed a favorable binding affinity between (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile and the DPP-IV active site. []

Alogliptin

Compound Description: Alogliptin is a marketed DPP-IV inhibitor used in the treatment of Type 2 Diabetes (T2D). [] It serves as a structural template for developing new DPP-IV inhibitors. []

Linagliptin

Compound Description: Linagliptin, another marketed DPP-IV inhibitor used in T2D treatment, served as a reference drug in a study. [] (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile showed comparable antihyperglycemic activity to Linagliptin in OGTT. []

methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of 1,3-dimethylxanthine derivatives, substituted with a pyrazole ring at the 8-position and various arylalkyl or alkenyl groups at the 7-position, were synthesized and evaluated for their antioxidant and anti-inflammatory properties. [] The study found that compounds with a phenylalyl radical at the 7-position exhibited the most potent antioxidant and anti-inflammatory activities. []

2-Methyl-2-[(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides

Compound Description: These compounds, a novel series of 1,3-diethyl-8-mercapto xanthine derivatives, were synthesized and evaluated for their antitumor activity against breast cancer (MCF7) and leukemic cancer (K562) cell lines. [, ] Results indicated that some compounds exhibited promising antitumor activity, with IC50 values ranging from 9.56 to 57 μM. [, ] The study highlighted the influence of the position and type of substitution on the phenyl moiety on antitumor activity. Notably, the para-nitro xanthine derivative demonstrated the most potent activity against K562 leukemia cells, suggesting that electron-withdrawing groups at the para position enhance activity. [, ]

8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S)

Compound Description: [3H]Kf17837S, a selective adenosine A2A receptor antagonist, was investigated for its potential as a radioligand in binding studies. [] It exhibited high affinity (Kd = 7.1 ± 0.91 nM) and limited capacity (Bmax = 1.3 ± 0.23 pmol/mg of protein) for the adenosine A2A receptor in rat striatal membranes. [] The study found that [3H]Kf17837S labeled the adenosine A2A receptor in rat brain, suggesting its potential use in studying this receptor subtype. []

2-[p-(2-[3H]carboxyethyl)phenethylamino]-5'-N-ethyl- carboxamidoadenosine ([3H]CGS21680)

Compound Description: [3H]CGS21680 is a radioligand known to act as an agonist at adenosine A2A receptors. [] This compound is often used in binding studies to characterize adenosine A2A receptors and investigate the pharmacological properties of novel compounds. []

N-[2-(dimethylamino)ethyl]-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide

Compound Description: N-[2-(dimethylamino)ethyl]-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide is an adenosine receptor antagonist. [] It competes with the binding of [3H]KF17837S, a selective adenosine A2A receptor antagonist, suggesting that it also binds to adenosine receptors. []

Xanthine Amine Congener

Compound Description: Xanthine amine congener is an adenosine receptor antagonist that interacts with adenosine receptors, although its specific selectivity profile is not detailed in the provided context. []

8-cyclopentyl-1,3-dipropylxanthine

Compound Description: 8-cyclopentyl-1,3-dipropylxanthine is an adenosine receptor antagonist known to interact with adenosine receptors. [] This compound is often used as a tool to investigate the pharmacological effects of blocking adenosine receptors. [, ]

8-(noradamantan-3-yl)-1,3-dipropylxanthine

Compound Description: 8-(noradamantan-3-yl)-1,3-dipropylxanthine is an adenosine receptor antagonist, suggesting it binds to and blocks the activity of adenosine receptors. []

Caffeine

Compound Description: Caffeine, a well-known stimulant, is also classified as an adenosine receptor antagonist. [] This indicates that it binds to adenosine receptors, potentially contributing to its stimulant effects by blocking the inhibitory actions of adenosine. []

5'-N-ethylcarboxamidoadenosine (NECA)

Compound Description: NECA is a non-selective adenosine receptor agonist, demonstrating activity at multiple adenosine receptor subtypes. [] It exhibits relatively high affinity for the adenosine A2B receptor, with a reported Ki value of 360 nM in human embryonic kidney-293 cells expressing this receptor subtype. []

4-(3-[6-amino-9-(5-ethylcarbamoyl-3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexanecarboxylic acid methyl ester (ATL146e)

Compound Description: ATL146e is a potent and selective agonist of the adenosine A2A receptor. [] It also demonstrates activity at the human A3 adenosine receptor but with a lower potency compared to A2A. [] In human neutrophils, ATL146e effectively stimulates cyclic AMP production and inhibits the oxidative burst, a key process in the immune response. []

Acetic acid 4-(3-[6-amino-9-(5-ethylcarbamoyl-3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexylmethyl ester (ATL193)

Compound Description: ATL193 is a selective agonist of the adenosine A2A receptor, showing a high potency for this receptor subtype. [] It demonstrates a comparable order of potency for stimulating cyclic AMP production and inhibiting the oxidative burst in human neutrophils. []

4-{2-[7-amino-2-(2furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol (ZM241385)

Compound Description: ZM241385 is a highly selective antagonist of the adenosine A2A receptor, often used in pharmacological studies to investigate the role of this receptor subtype. [] It exhibits inverse agonism at the human adenosine A2B receptor, indicating an ability to reverse the basal activity of constitutively active A2B receptor mutants. []

N-(4-Cyano-phenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,4,5,6,7-hexahydro-1H-purin-8-yl)-phenoxy]-acetamide (MRS1754)

Compound Description: MRS1754 acts as a selective antagonist at adenosine A2B receptors. [] This selectivity profile makes it a valuable tool in investigating the specific roles of the A2B receptor subtype. []

N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706)

Compound Description: MRS1706 is another selective antagonist for adenosine A2B receptors. [] Studies have demonstrated its ability to partially or fully reverse the basal activity of constitutively active A2B receptor mutants. []

3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione

Compound Description: This series of olomoucine analogs, with varying substituents on the benzyl and phenyl rings, were designed and synthesized as potential anticancer agents. [] Many of these compounds demonstrated good to excellent inhibitory activity against the human breast cancer cell line MCF-7. []

Properties

Product Name

{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid

IUPAC Name

2-[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetic acid

Molecular Formula

C15H13BrN4O4S

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C15H13BrN4O4S/c1-19-12-11(13(23)18-14(19)24)20(15(17-12)25-7-10(21)22)6-8-3-2-4-9(16)5-8/h2-5H,6-7H2,1H3,(H,21,22)(H,18,23,24)

InChI Key

MLUFOLLCNYSKJF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CC3=CC(=CC=C3)Br

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CC3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.